molecular formula C19H18N4O6 B12483349 3-hydroxy-7,7-dimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

3-hydroxy-7,7-dimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

Cat. No.: B12483349
M. Wt: 398.4 g/mol
InChI Key: SIBITSPELDUQOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,7-dimethyl-4-(6-nitro-2H-1,3-benzodioxol-5-yl)-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione is a complex organic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes a benzodioxole moiety and a nitro group

Preparation Methods

The synthesis of 7,7-dimethyl-4-(6-nitro-2H-1,3-benzodioxol-5-yl)-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione involves several steps. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Mechanism of Action

The mechanism of action of 7,7-dimethyl-4-(6-nitro-2H-1,3-benzodioxol-5-yl)-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to the suppression of cancer cell growth and proliferation.

Properties

Molecular Formula

C19H18N4O6

Molecular Weight

398.4 g/mol

IUPAC Name

7,7-dimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-1,2,4,6,8,9-hexahydropyrazolo[3,4-b]quinoline-3,5-dione

InChI

InChI=1S/C19H18N4O6/c1-19(2)5-9-15(11(24)6-19)14(16-17(20-9)21-22-18(16)25)8-3-12-13(29-7-28-12)4-10(8)23(26)27/h3-4,14H,5-7H2,1-2H3,(H3,20,21,22,25)

InChI Key

SIBITSPELDUQOB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)NNC3=O)C4=CC5=C(C=C4[N+](=O)[O-])OCO5)C(=O)C1)C

Origin of Product

United States

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